molecular formula C17H12O6 B12762931 Maxima isoflavone G CAS No. 7741-28-8

Maxima isoflavone G

Cat. No.: B12762931
CAS No.: 7741-28-8
M. Wt: 312.27 g/mol
InChI Key: BHIIMRBCELSOFD-UHFFFAOYSA-N
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Description

Maxima isoflavone G is a naturally occurring isoflavone, a type of flavonoid predominantly found in leguminous plants. Isoflavones are known for their phytoestrogenic properties, meaning they can mimic estrogen in the human body. This compound has garnered interest due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of maxima isoflavone G typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of chalcones as starting materials, which undergo cyclization in the presence of acidic or basic catalysts to form the isoflavone structure. The reaction conditions often involve temperatures ranging from 60°C to 120°C and may require solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms that express the necessary enzymes for isoflavone biosynthesis. This method is advantageous due to its sustainability and scalability. Alternatively, extraction from plant sources, particularly from species within the Fabaceae family, is also employed, though it may require extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: Maxima isoflavone G can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydroisoflavones.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the isoflavone ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide); often requires the presence of a catalyst or base.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroisoflavones.

    Substitution: Halogenated or alkylated isoflavones.

Scientific Research Applications

Maxima isoflavone G has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and synthesis of isoflavones.

    Biology: Investigated for its role in plant defense mechanisms and interactions with soil microbes.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antioxidant activities. It is also studied for its ability to modulate estrogen receptors, making it a candidate for hormone-related therapies.

    Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.

Mechanism of Action

Maxima isoflavone G exerts its effects primarily through its interaction with estrogen receptors. It can bind to both estrogen receptor alpha and beta, mimicking the action of natural estrogens. This binding can modulate the expression of estrogen-responsive genes, leading to various biological effects. Additionally, this compound has been shown to inhibit oxidative stress pathways and reduce inflammation by modulating the activity of key signaling molecules such as nuclear factor kappa B (NF-κB).

Comparison with Similar Compounds

    Genistein: Known for its strong estrogenic activity and anticancer properties.

    Daidzein: Exhibits moderate estrogenic activity and is studied for its effects on bone health and cardiovascular diseases.

    Biochanin A: Similar to genistein but with additional methyl groups, affecting its solubility and bioavailability.

Maxima isoflavone G stands out due to its distinct chemical structure, which may confer unique biological activities and therapeutic potential.

Properties

IUPAC Name

7-hydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-20-13-6-16-15(22-8-23-16)5-11(13)12-7-21-14-4-9(18)2-3-10(14)17(12)19/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIIMRBCELSOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=CC(=C4)O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228121
Record name Maxima isoflavone G
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7741-28-8
Record name Cuneatin
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URL https://commonchemistry.cas.org/detail?cas_rn=7741-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Maxima isoflavone G
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Record name Maxima isoflavone G
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382029
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Record name Maxima isoflavone G
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Record name 7-HYDROXY-3-(6-METHOXY-1,3-BENZODIOXOL-5-YL)-4H-1-BENZOPYRAN-4-ONE
Source FDA Global Substance Registration System (GSRS)
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